molecular formula C16H15N7O2S B11491256 Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]-

Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]-

Cat. No.: B11491256
M. Wt: 369.4 g/mol
InChI Key: JVRWBCRARRTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]PROPANAMIDE is a complex organic compound that features a triazole ring, an oxadiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]PROPANAMIDE typically involves multiple steps. One common route includes the nucleophilic substitution of a cyano group in a triazine ring by a triazol-3-amine residue under solvent-free conditions . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]PROPANAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and oxadiazole rings. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]PROPANAMIDE is unique due to the presence of both triazole and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C16H15N7O2S/c1-3-12(24)18-14-13(21-25-22-14)15-19-20-16(23(15)2)26-9-11-7-5-4-6-10(11)8-17/h4-7H,3,9H2,1-2H3,(H,18,22,24)

InChI Key

JVRWBCRARRTTNG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=CC=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.